molecular formula C12H19ClN2O B537517 Monoethylglycinexylidide hydrochloride CAS No. 7729-94-4

Monoethylglycinexylidide hydrochloride

カタログ番号: B537517
CAS番号: 7729-94-4
分子量: 242.74 g/mol
InChIキー: KPXFVVHMUVBVGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monoethylglycinexylidide hydrochloride is the hydrochloride salt of monoethylglycinexylidide. It contains a monoethylglycinexylidide.

作用機序

Target of Action

Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine . It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration .

Mode of Action

MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses . This results in a numbing effect on the local tissues where the medication is applied . Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake . This inhibition occurs at clinically relevant concentrations .

Biochemical Pathways

The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes . This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1 .

Pharmacokinetics

The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent . The terminal half-life of Lidocaine is approximately 3.78 hours . MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles .

Result of Action

The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels . By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects .

Action Environment

The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine . Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX .

生物活性

Monoethylglycinexylidide hydrochloride (MEGX) is a significant metabolite of lidocaine, primarily formed through oxidative N-deethylation in the liver. This compound has garnered attention due to its biological activity, particularly in relation to its pharmacokinetic properties, therapeutic efficacy, and potential toxicity. This article explores the biological activity of MEGX, supported by data tables and research findings.

Overview of Monoethylglycinexylidide

  • Chemical Structure : MEGX is chemically described as N-(2,6-dimethylphenyl)-N2-ethylglycinamide hydrochloride.
  • Molecular Formula : C₁₂H₁₉ClN₂O
  • Molecular Weight : 242.75 g/mol
  • CAS Number : 7729-94-4

MEGX is recognized for being approximately 80-90% as potent as lidocaine, which positions it as a relevant compound in both therapeutic and toxicological contexts .

Pharmacokinetics

The pharmacokinetic profile of MEGX is crucial for understanding its biological activity. Several studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterLidocaineMonoethylglycinexylidide
CmaxC_{max} (µg/mL)2.12 ± 0.810.31 ± 0.32
TmaxT_{max} (h)0.33 ± 0.111.53 ± 0.61
AUC (µg/mL·h)3.12 ± 1.091.34 ± 1.20
Terminal half-life (h)1.71 ± 0.513.22 ± 1.21
Mean residence time (h)1.59 ± 0.364.67 ± 1.34

The table above illustrates that MEGX has a longer half-life and mean residence time compared to lidocaine, indicating prolonged effects in the body .

Hepatic Function Indicator

MEGX serves as a sensitive biomarker for hepatic function, particularly in liver transplant scenarios. Its formation is directly correlated with liver microsomal activity, making it a valuable indicator in assessing liver health .

Case Studies

  • Chronic Hepatitis and Cirrhosis :
    A study involving 284 patients demonstrated that MEGX formation can differentiate between chronic hepatitis and cirrhosis based on liver function tests and histological scoring . The study highlighted that patients with lower MEGX levels exhibited more severe liver dysfunction.
  • Liposuction Procedures :
    In a clinical setting involving liposuction, researchers monitored plasma concentrations of lidocaine and MEGX in five female volunteers post-procedure. The findings indicated that MEGX levels peaked at a delayed rate compared to lidocaine, suggesting prolonged exposure to the metabolite which may influence post-operative recovery and pain management strategies .

Toxicity Profile

Despite its therapeutic benefits, MEGX also poses potential toxicity risks similar to lidocaine. High doses can lead to adverse effects such as convulsions in animal models . Monitoring MEGX levels is essential during procedures involving lidocaine to mitigate risks associated with systemic toxicity.

科学的研究の応用

Hepatic Function Assessment

Monoethylglycinexylidide is utilized as a quantitative index of hepatic function. It is formed through the metabolism of lidocaine in the liver, making it a useful biomarker for evaluating liver health. Studies have shown that measuring serum MEGX concentrations can provide insights into the severity of hepatic dysfunction.

  • Case Study Findings : A study involving 24 adults with chronic hepatitis and 47 patients with cirrhosis demonstrated that serum MEGX levels were significantly lower in patients with liver disease compared to healthy controls. The median MEGX concentration in controls was 67 ng/ml, while it was only 43 ng/ml in chronic hepatitis patients and 24 ng/ml in cirrhosis patients, indicating its potential as a diagnostic tool for liver dysfunction .

Prognostic Indicator

MEGX levels have been correlated with patient prognosis in liver disease. A follow-up study indicated that patients with MEGX formation above 30 ng/ml had a higher survival rate compared to those with lower concentrations (P = 0.004), thus highlighting its role not only in diagnosis but also in predicting patient outcomes .

Metabolism and Excretion

The pharmacokinetics of monoethylglycinexylidide have been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Pharmacokinetic Data : After intravenous administration of lidocaine, MEGX exhibits distinct pharmacokinetic properties:
ParameterValue (Awake)Value (Anesthetized)
Cmax (ng/mL)230 ± 2387 ± 21*
Tmax (min)30 ± 019 ± 9.5*
t1/2 (min)79 ± 1178 ± 25
AUC∞ ([mg·min]/mL)33 ± 5.911 ± 4.2*

*Statistical significance indicates differences between awake and anesthetized states .

Assessment of Drug Safety

Monoethylglycinexylidide also plays a role in toxicological assessments, particularly concerning lidocaine toxicity. Its presence and concentration can indicate lidocaine's metabolic pathway and potential adverse effects.

  • Clinical Relevance : In cases where lidocaine is administered, monitoring MEGX levels can help assess the risk of toxicity, especially in patients with pre-existing liver conditions where drug metabolism may be impaired .

Summary of Findings

The applications of monoethylglycinexylidide hydrochloride extend across various domains within clinical pharmacology:

  • Hepatic Function Testing : Reliable indicator for assessing liver health.
  • Prognostic Tool : Correlates with patient survival rates in liver diseases.
  • Pharmacokinetic Profile : Detailed understanding aids in optimizing lidocaine therapy.
  • Toxicological Assessment : Important for evaluating potential drug toxicity.

化学反応の分析

Metabolic Reactions

MEGX participates in dynamic metabolic pathways influenced by hepatic and renal functions:

Reaction TypeEnzymes/ProcessesOutcomeCitations
Oxidative N-Dealkylation CYP3A4 (Liver)Formation from lidocaine
Hydrolysis Hepatic/Plasma esterasesConversion to glycinexylidide (GX)
Conjugation UDP-glucuronosyltransferasesExcretion via urine

MEGX’s elimination half-life ranges from 3.19–3.22 hours in mammals, with ~90% excreted renally as metabolites .

Pharmacokinetic Profile

Pharmacokinetic parameters of MEGX hydrochloride after subcutaneous administration in goat kids :

ParameterMEGX HydrochlorideLidocaine Hydrochloride
Cₘₐₓ (µg/mL) 0.31 ± 0.322.12 ± 0.81
Tₘₐₓ (h) 1.53 ± 0.610.33 ± 0.11
AUC (µg/mL·h) 1.34 ± 1.203.12 ± 1.09
Elimination Half-life (h) 3.22 ± 1.211.71 ± 0.51

Key Findings:

  • MEGX exhibits delayed absorption (Tₘₐₓ >1.5 hours) compared to lidocaine .
  • Prolonged half-life suggests cumulative effects in hepatic impairment .

Analytical Detection Methods

Quantitative analysis of MEGX employs LC-MS/MS with high sensitivity (LLOQ: 0.00125 µg/mL) .

Validation Parameters:

MetricMEGX
Intraday Precision (RSD) ≤5.3%
Interday Precision (RSD) ≤15.64%
Recovery (%) 61–80

MEGX is detected in plasma, urine, and bile, with N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide confirmed as the primary ion (m/z 207.148) .

Toxicological Implications

MEGX shares lidocaine’s toxicological profile but with reduced potency :

  • LD₅₀: Not explicitly reported, but systemic toxicity (e.g., convulsions) occurs at plasma concentrations >2 µg/mL .
  • GHS Classification: Toxic if swallowed (H301/H302) .

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXFVVHMUVBVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7729-94-4
Record name Norlidocaine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monoethylglycinexylidide hydrochloride
Reactant of Route 2
Reactant of Route 2
Monoethylglycinexylidide hydrochloride
Reactant of Route 3
Reactant of Route 3
Monoethylglycinexylidide hydrochloride
Reactant of Route 4
Reactant of Route 4
Monoethylglycinexylidide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Monoethylglycinexylidide hydrochloride
Reactant of Route 6
Reactant of Route 6
Monoethylglycinexylidide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。